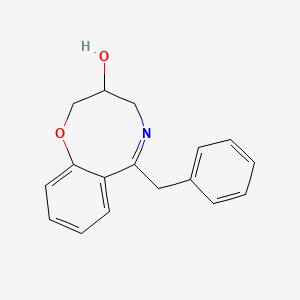
2H-1,5-Benzoxazocin-3-OL, 3,4-dihydro-6-benzyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Benzyl-3,4-dihydro-2H-1,5-benzoxazocin-3-ol is a heterocyclic compound with the molecular formula C17H17NO2. This compound belongs to the benzoxazocin family, characterized by a fused benzene and oxazine ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-benzyl-3,4-dihydro-2H-1,5-benzoxazocin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with salicylaldehyde, followed by cyclization in the presence of an acid catalyst. The reaction is often carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: While specific industrial production methods for 6-benzyl-3,4-dihydro-2H-1,5-benzoxazocin-3-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Solvent-free microwave thermolysis has also been explored as an efficient and environmentally friendly method for synthesizing benzoxazine derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Benzyl-3,4-dihydro-2H-1,5-benzoxazocin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazine oxides, while substitution reactions can produce various functionalized derivatives .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound exhibits biological activity, including anti-inflammatory and antibacterial properties.
Mécanisme D'action
The mechanism of action of 6-benzyl-3,4-dihydro-2H-1,5-benzoxazocin-3-ol involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory enzymes and cytokines. The compound may also interact with bacterial cell membranes, disrupting their integrity and leading to antibacterial effects .
Comparaison Avec Des Composés Similaires
3,4-Dihydro-2H-1,3-benzoxazines: These compounds share a similar core structure but differ in the substituents attached to the benzene and oxazine rings.
Benzoxazine Derivatives: Various derivatives with different functional groups exhibit distinct chemical and biological properties.
Uniqueness: 6-Benzyl-3,4-dihydro-2H-1,5-benzoxazocin-3-ol stands out due to its specific benzyl substitution, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and therapeutic agents .
Propriétés
Numéro CAS |
27827-61-8 |
|---|---|
Formule moléculaire |
C17H17NO2 |
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
6-benzyl-3,4-dihydro-2H-1,5-benzoxazocin-3-ol |
InChI |
InChI=1S/C17H17NO2/c19-14-11-18-16(10-13-6-2-1-3-7-13)15-8-4-5-9-17(15)20-12-14/h1-9,14,19H,10-12H2 |
Clé InChI |
KOORYNGOSOVRCA-UHFFFAOYSA-N |
SMILES canonique |
C1C(COC2=CC=CC=C2C(=N1)CC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


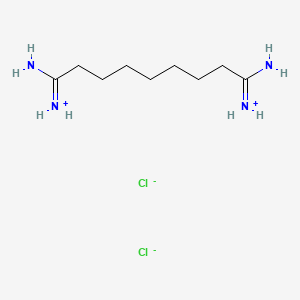
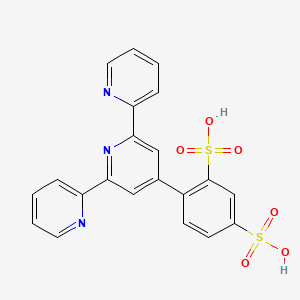
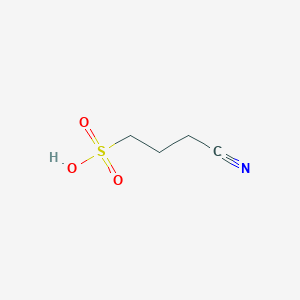

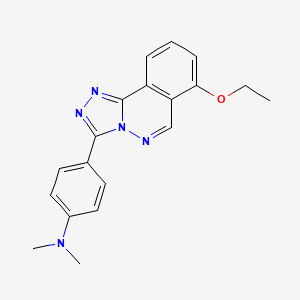

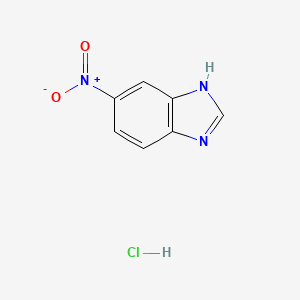


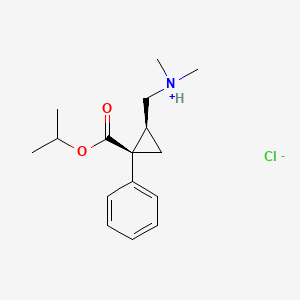


![9,10-Dimethyl-9,10-dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetraol](/img/structure/B13781879.png)

